molecular formula C17H18BrN3 B11974948 N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine

N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11974948
M. Wt: 344.2 g/mol
InChI Key: OFRHESBLIQXAEN-XMHGGMMESA-N
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Description

N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3-bromobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its biological activity and specificity.

Comparison with Similar Compounds

  • N-(3-Bromobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
  • N-(2-Bromobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
  • N-(3-Bromobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Comparison: Compared to similar compounds, N-(3-Bromobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern and the presence of both bromobenzylidene and phenyl groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the bromine atom can also enhance its ability to participate in halogen bonding, which can be important in the design of new drugs and materials.

Properties

Molecular Formula

C17H18BrN3

Molecular Weight

344.2 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H18BrN3/c18-16-6-4-5-15(13-16)14-19-21-11-9-20(10-12-21)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2/b19-14+

InChI Key

OFRHESBLIQXAEN-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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